Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound with the molecular formula C₁₁H₁₀ClNO₃S and a molecular weight of approximately 271.72 g/mol. It is classified under the benzothiazole derivatives, featuring a chloro substituent at the 5-position and an acetate group at the 3-position of the benzothiazole ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics and biological activities .
The reactivity of ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate can be attributed to its functional groups. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits several biological activities that make it a subject of interest in medicinal chemistry:
Several synthetic routes have been developed to obtain ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate:
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate finds applications across various domains:
Studies on ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate's interactions with biological targets have revealed insights into its mechanism of action:
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Benazolin-Ethyl (CAS Number: 3034351) | Similar benzothiazole core | Herbicidal properties | Primarily used as a post-emergence herbicide |
| Benzothiazole (CAS Number: 95-14-7) | Core structure | Antimicrobial activity | Lacks substituents that enhance activity |
| Benzothiazolium Salts | Related structure | Antimicrobial and antifungal | Quaternization enhances solubility |
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is unique due to its specific chloro and acetate substitutions, which enhance its biological activities compared to similar compounds .